2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
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Overview
Description
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group, which contributes to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide, also known as N-(3-(4-phenylpiperazin-1-yl)propyl)isobutyramide, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s mode of action is both competitive and non-competitive, meaning it can bind to the active site of the enzyme and other sites, altering the enzyme’s structure and function .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. The increased availability of acetylcholine due to AChE inhibition enhances cholinergic transmission, which is critical for memory and cognition .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved memory and cognition. This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Phenyl Substitution: The phenyl group is introduced to the piperazine ring through a nucleophilic aromatic substitution reaction, using a phenyl halide and a base.
Amide Formation: The final step involves the reaction of the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl substitution, known for its acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, used for its antimicrobial activity.
Uniqueness
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide stands out due to its specific substitution pattern and its potential applications in both medicinal chemistry and industrial processes. Its unique combination of a piperazine ring with a phenyl group and an amide functionality contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-15(2)17(21)18-9-6-10-19-11-13-20(14-12-19)16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKNPINEWELGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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